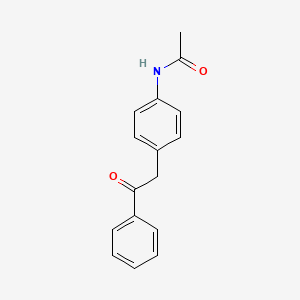
1-Methyl-5-nitro-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitro-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-tetrazole with a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective nitration of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-methyl-5-amino-1H-tetrazole.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-nitro-1H-tetrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-1H-tetrazole involves its interaction with molecular targets through its nitro and tetrazole functional groups. The nitro group can undergo redox reactions, while the tetrazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions influence various biochemical pathways and molecular targets, contributing to the compound’s biological and chemical activities .
Comparison with Similar Compounds
1-Methyl-1H-tetrazole: Lacks the nitro group, making it less reactive in redox reactions.
5-Methyl-1H-tetrazole: Similar structure but with a different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness: 1-Methyl-5-nitro-1H-tetrazole is unique due to the presence of both a methyl and a nitro group on the tetrazole ring.
Properties
CAS No. |
26621-42-1 |
|---|---|
Molecular Formula |
C2H3N5O2 |
Molecular Weight |
129.08 g/mol |
IUPAC Name |
1-methyl-5-nitrotetrazole |
InChI |
InChI=1S/C2H3N5O2/c1-6-2(7(8)9)3-4-5-6/h1H3 |
InChI Key |
BRQHIYFWWHUEQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
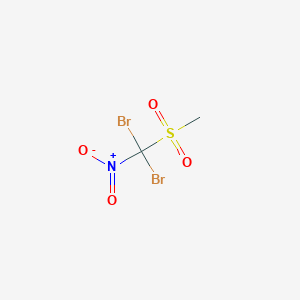
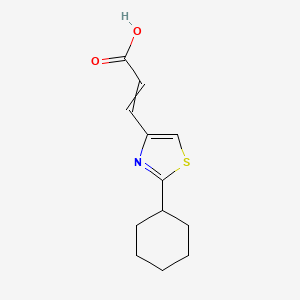


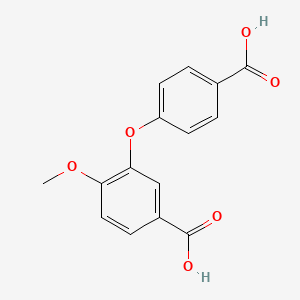
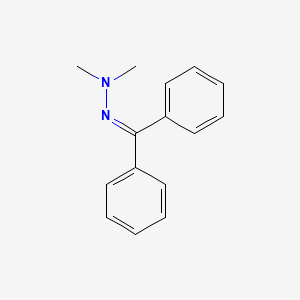

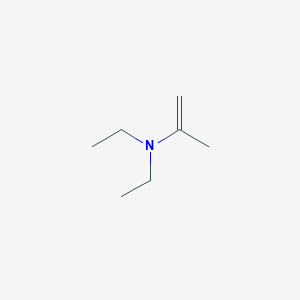
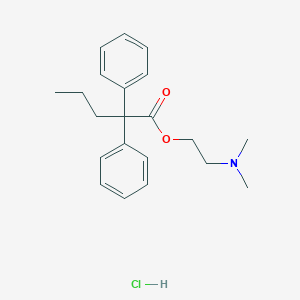
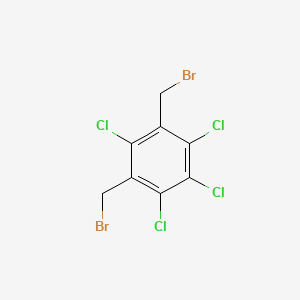
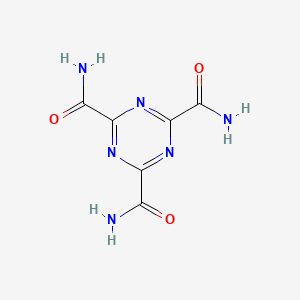
![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
